3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a 3-methoxy-4-methylphenyl substituent at position 3 of the triazolopyridine core. The triazolopyridine scaffold is a purine isostere, making it a privileged structure in medicinal chemistry for targeting kinases, receptors, and enzymes .
Properties
CAS No. |
62052-26-0 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(3-methoxy-4-methylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4O/c1-9-5-6-10(8-12(9)18-2)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
BLXPLATWPWMJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-chloropyridine under basic conditions to yield the desired triazolopyridine compound .
Chemical Reactions Analysis
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolopyridine core allows for diverse substitutions at positions 3 and 5, which significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) enhance π-π stacking in hydrophobic binding pockets, as seen in PIM-1 kinase inhibitors .
- Bulky substituents (e.g., benzylpiperidine) improve c-Met binding affinity but may reduce blood-brain barrier penetration compared to smaller groups like methoxy .
- Halogenation (e.g., chlorine at position 7) increases metabolic stability but may introduce toxicity risks .
Physicochemical Properties
| Property | 3-(3-Methoxy-4-methylphenyl)-3H-triazolo[4,5-b]pyridine (Predicted) | 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine | 3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine |
|---|---|---|---|
| Molecular Weight | ~285 g/mol | ~335 g/mol | ~325 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | ~3.8 (high) | ~3.2 (moderate-high) |
| Solubility (aq.) | Low (methoxy enhances crystallinity) | Very low (bulky substituent) | Low (trifluoromethoxy reduces polarity) |
| Metabolic Stability | Moderate (demethylation risk) | High (stable piperidine) | High (C-F bonds resist metabolism) |
Biological Activity
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- IUPAC Name : 3-(3-methoxy-4-methylphenyl)-1H-[1,2,3]triazolo[4,5-b]pyridine
Synthesis
The synthesis of this compound typically involves the coupling of appropriate precursors through cyclization reactions. Various methods have been reported in the literature for the efficient synthesis of this compound, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, a related compound showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM . The mechanism of action is believed to involve the inhibition of key kinases involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown inhibitory activity against c-Met kinase, which is crucial for tumor growth and metastasis. The IC50 values for related compounds in this class indicate potent activity comparable to established inhibitors like Foretinib .
Antimicrobial Activity
Preliminary studies suggest that triazolo-pyridine derivatives may possess antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacterial and fungal strains. Specific assays are needed to quantify this activity accurately.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence biological activity. For instance:
- Methoxy Group Position : The position of the methoxy group on the phenyl ring can enhance solubility and bioavailability.
- Substituents on Triazole Ring : Different substituents can alter binding affinity for target proteins, impacting potency.
Case Studies
Several case studies highlight the efficacy of triazolo-pyridine derivatives:
- In Vitro Studies : A study evaluated multiple derivatives against cancer cell lines using MTT assays, revealing that specific structural modifications led to improved cytotoxicity .
- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how these compounds interact with target kinases at a molecular level .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| Related Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| Related Compound 12e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
